1-(2,2-Difluoroethyl)-4-fluorobenzene

Description

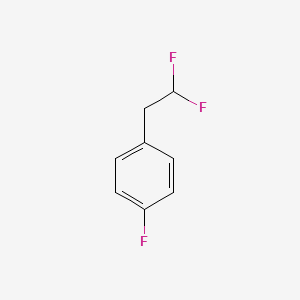

1-(2,2-Difluoroethyl)-4-fluorobenzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para position and a 2,2-difluoroethyl group at the ortho position. This structure combines the electron-withdrawing effects of fluorine and the steric/electronic influence of the difluoroethyl moiety, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

50561-95-0 |

|---|---|

Molecular Formula |

C8H7F3 |

Molecular Weight |

160.14 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)-4-fluorobenzene |

InChI |

InChI=1S/C8H7F3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,8H,5H2 |

InChI Key |

YWIMZPAIBVLBRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-4-fluorobenzene typically involves the introduction of the difluoroethyl group to a fluorobenzene ring. One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents. This method allows for the selective introduction of the difluoroethyl group to various nucleophiles, including thiols, amines, and alcohols .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar electrophilic difluoroethylation methods. The process typically requires optimization of reaction conditions to ensure high yield and purity of the final product. The use of hypervalent iodine reagents in a metal-free environment is advantageous for industrial applications due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.

Common Reagents and Conditions

Electrophilic Reagents:

Nucleophiles: Thiols, amines, and alcohols are typical nucleophiles that react with this compound under electrophilic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, the reaction with thiols can produce difluoroethylated thiols, while reactions with amines and alcohols yield difluoroethylated amines and alcohols, respectively .

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-fluorobenzene has several scientific research applications:

Medicinal Chemistry: The compound is used in the design of new drug molecules due to its ability to modulate lipophilicity and metabolic stability.

Materials Science: The compound is utilized in the development of new materials with unique properties, such as increased stability and specific interactions with other molecules.

Agrochemistry: The compound is explored for its potential use in agrochemical formulations to improve the efficacy and stability of active ingredients.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The difluoroethyl group acts as a lipophilic hydrogen bond donor, which can enhance the binding affinity and specificity of the compound to its targets. The presence of fluorine atoms increases the acidity of the α-proton, further tuning the compound’s interaction with biological targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(2,2-Difluoroethyl)-4-fluorobenzene with structurally similar fluorinated benzene derivatives:

Key Observations:

- Electronic Effects : The difluoroethyl group in this compound introduces steric bulk and moderate electron-withdrawing character, contrasting with the stronger electron-withdrawing nitro group in 1-(1,1-Difluoroethyl)-4-nitrobenzene .

- Reactivity : Brominated analogues (e.g., 1-(2-Bromoethyl)-4-fluorobenzene) are more reactive in Suzuki-Miyaura couplings, whereas ethynyl derivatives (e.g., 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene) are suited for click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.